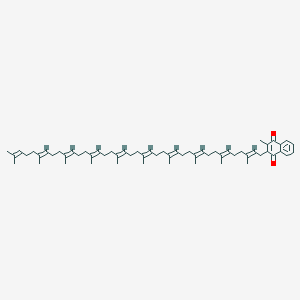

Menaquinone 10

Description

Properties

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQQATZYCNAKQB-UQUNHUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200320 | |

| Record name | Menaquinone 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-40-0 | |

| Record name | Menaquinone 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Architect: A Technical Guide to the Core Functions of Menaquinone-10 in Firmicutes

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a deep dive into the multifaceted roles of menaquinones, with a specific focus on Menaquinone-10 (MK-10), within the phylum Firmicutes. As a senior application scientist, the following sections synthesize established biochemical principles with practical, field-proven insights to illuminate the critical functions of this lipid-soluble electron carrier. We will explore its biosynthesis, its indispensable role in cellular respiration, its influence on complex multicellular behaviors, and its potential as a target for novel antimicrobial agents.

Introduction: Beyond a Simple Electron Shuttle

Menaquinones (MKs), also known as vitamin K2, are essential components of the cytoplasmic membrane in most bacteria, where they play a pivotal role as electron carriers in respiratory electron transport chains.[1][2] Within the diverse phylum of Gram-positive Firmicutes, these molecules are not merely passive participants in energy generation; they are integral to a suite of physiological processes, including sporulation and the formation of complex colonies.[1][3][4] While various forms of menaquinones exist, distinguished by the length of their isoprenoid side chain (MK-n, where 'n' denotes the number of isoprenoid units), this guide will place a particular emphasis on the long-chain menaquinone, MK-10. Although detailed functional studies specifically on MK-10 within Firmicutes are less common than for other forms like MK-7, its presence in certain species and the conserved nature of menaquinone function allow for robust, evidence-based extrapolation. This document aims to provide a comprehensive technical overview for researchers seeking to understand and manipulate the functions of MK-10 in this medically and industrially significant group of bacteria.

The Blueprint: Biosynthesis of Menaquinones in Firmicutes

The production of menaquinones is a complex, multi-step process that is highly conserved across many bacterial species, including Firmicutes. The biosynthesis of the menaquinone molecule involves the convergence of two distinct pathways: one for the synthesis of the naphthoquinone ring and another for the creation of the isoprenoid side chain.[5]

The primary route for the synthesis of the naphthoquinone ring is the classical menaquinone pathway, which utilizes chorismate, a product of the shikimate pathway.[6] A series of enzymes, encoded by the men genes (MenA-MenG), catalyze the conversion of chorismate into 1,4-dihydroxy-2-naphthoic acid (DHNA).[2][7] Concurrently, the isoprenoid side chain is synthesized. The final steps involve the attachment of the polyprenyl tail to the DHNA head group to form demethylmenaquinone, which is then methylated to yield the final menaquinone product.[7] An alternative route, known as the futalosine pathway, exists in some microorganisms but the classical pathway is predominant in many well-studied Firmicutes.[7]

The Engine Room: Menaquinone-10 in the Electron Transport Chain

The canonical function of menaquinones in Firmicutes is to serve as a lipid-soluble electron carrier within the cytoplasmic membrane, shuttling electrons between various dehydrogenases and terminal reductases.[1][2][8] This process is fundamental to both aerobic and anaerobic respiration, generating a proton motive force that drives ATP synthesis.

In a typical respiratory chain in Firmicutes, electrons from an electron donor, such as NADH, are transferred to a dehydrogenase. The reduced dehydrogenase then passes the electrons to the menaquinone pool in the membrane, reducing menaquinone (MK) to menaquinol (MKH2).[8] The mobile menaquinol then diffuses through the membrane to a terminal reductase, such as a cytochrome complex, where it is re-oxidized, transferring its electrons to the terminal electron acceptor (e.g., oxygen in aerobic respiration). This electron transfer is coupled to the translocation of protons across the membrane, establishing the electrochemical gradient necessary for cellular energy production.[8]

The length of the isoprenoid tail of the menaquinone molecule is thought to influence its physical properties within the membrane, such as its mobility and interaction with membrane-bound enzymes. While specific studies on MK-10 in Firmicutes are limited, research on other long-chain menaquinones suggests they are well-suited for the thicker cell membranes of Gram-positive bacteria.

Beyond Respiration: Diverse Physiological Roles of Menaquinones

The influence of menaquinones in Firmicutes extends beyond their core function in the electron transport chain. In Bacillus subtilis, a well-studied member of the Firmicutes, menaquinones have been shown to be crucial for key developmental processes:

-

Sporulation: The formation of resilient endospores is a critical survival strategy for many Firmicutes. Studies have demonstrated a direct link between menaquinone levels and the progression of sporulation in Bacillus cereus.[3] A decrease in menaquinone content is associated with the inactivation of the forespore's respiratory system, a key step in dormancy.[3] Conversely, an increase in menaquinone levels is observed during germination, reactivating respiration.[3]

-

Complex Colony Development and Biofilm Formation: Menaquinones are also implicated in multicellular behaviors such as the formation of complex colonies and biofilms.[4] Inhibition of menaquinone biosynthesis in B. subtilis has been shown to abolish its ability to form these intricate structures.[4] This suggests that menaquinone-dependent respiratory activity is essential for the energetic demands and intercellular signaling involved in these complex processes.

In the Crosshairs: Menaquinone-10 as a Drug Target

The biosynthesis of menaquinones is an attractive target for the development of novel antibiotics against Gram-positive pathogens, including many Firmicutes.[8][9][10] This is due to two key factors: the pathway is essential for these bacteria, and it is absent in humans, who obtain vitamin K from their diet.[8] Consequently, inhibitors of the menaquinone biosynthesis pathway are expected to exhibit selective toxicity against bacteria.[9] Several enzymes in the men pathway have been investigated as potential drug targets, and various inhibitors have been identified that show promising antibacterial activity.[8]

| Enzyme Target | Function in Biosynthesis | Potential for Inhibition |

| MenA | Prenyltransferase | A key membrane-bound enzyme, making it accessible to inhibitors. |

| MenD | SEPHCHC synthase | A crucial step in the formation of the naphthoquinone ring. |

| MenE | o-Succinylbenzoyl-CoA synthetase | Essential for the activation of o-succinylbenzoate. |

| MenG | Methyltransferase | The final step in menaquinone synthesis. |

Methodologies for the Study of Menaquinone-10

The investigation of menaquinone function necessitates robust and reliable methods for their extraction, quantification, and functional analysis.

Extraction of Menaquinones from Firmicutes

This protocol outlines a standard method for the extraction of menaquinones from bacterial cells.

Materials:

-

Bacterial cell pellet

-

Methanol

-

Hexane

-

Centrifuge

-

Rotary evaporator or nitrogen stream

-

Amber glass vials

Procedure:

-

Harvest bacterial cells by centrifugation and wash the pellet with a suitable buffer.

-

Resuspend the cell pellet in methanol. The volume will depend on the size of the pellet.

-

Add an equal volume of hexane to the methanol-cell suspension.

-

Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction of the lipid-soluble menaquinones into the hexane phase.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the upper hexane phase, which contains the menaquinones, and transfer it to a clean amber glass vial.

-

Repeat the hexane extraction (steps 3-6) two more times to maximize the recovery of menaquinones.

-

Pool the hexane extracts.

-

Evaporate the hexane to dryness under a stream of nitrogen or using a rotary evaporator at low temperature.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethanol or isopropanol) for analysis.

Quantification of Menaquinone-10

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard for the quantification of menaquinones.

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

UV or fluorescence detector, or a mass spectrometer (LC-MS) for higher sensitivity and specificity[11]

Procedure:

-

Prepare a standard curve using a purified MK-10 standard of known concentration.

-

Inject the resuspended menaquinone extract onto the HPLC column.

-

Elute the menaquinones using an appropriate mobile phase, typically a mixture of organic solvents like methanol, ethanol, or isopropanol, and a buffer.

-

Detect the eluting menaquinones at their characteristic absorbance wavelength (around 248 nm for the naphthoquinone ring).

-

Identify the MK-10 peak based on its retention time compared to the standard.

-

Quantify the amount of MK-10 in the sample by comparing its peak area to the standard curve.

Functional Analysis of the Electron Transport Chain

The functional role of menaquinones can be assessed by measuring the activity of the electron transport chain.

Method: Oxygen Consumption Measurement

-

Prepare intact bacterial cells or isolated membrane vesicles.

-

Use an oxygen electrode to monitor the rate of oxygen consumption in a sealed chamber.

-

Add a suitable electron donor (e.g., NADH or succinate) to initiate respiration.

-

Measure the basal rate of oxygen consumption.

-

To confirm the involvement of menaquinones, add a known inhibitor of menaquinone biosynthesis or function (e.g., diphenylamine) and observe the effect on oxygen consumption. A significant decrease in the rate of oxygen consumption indicates the dependence of the respiratory chain on menaquinones.

Conclusion and Future Directions

Menaquinone-10, like other menaquinones, is a vital component of the cellular machinery in Firmicutes, playing a central role in energy metabolism and influencing key physiological processes. While much of our detailed understanding is derived from studies on other menaquinone forms, the conserved nature of its function makes MK-10 a critical molecule for the survival and proliferation of the Firmicutes that produce it. The essentiality and bacterial-specificity of the menaquinone biosynthetic pathway present a compelling opportunity for the development of novel antimicrobial agents. Future research should focus on elucidating the specific roles of different menaquinone isoforms, including MK-10, in various Firmicute species to better understand their physiological adaptations and to identify new avenues for therapeutic intervention.

References

- Walther, B., & Chollet, M. (2017). Menaquinones, Bacteria, and Foods: Vitamin K2 in the Diet. [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources]

-

Escamilla, J. E., & Barquera, B. (1988). Role of menaquinone in inactivation and activation of the Bacillus cereus forespore respiratory system. Journal of Bacteriology, 170(12), 5908–5912. [Link]

-

Lu, M., et al. (2013). Menaquinone as a potential target of antibacterial agents. Journal of Medicinal Chemistry, 56(23), 9339-9352. [Link]

-

Dairi, T. (2017). Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism. RSC Advances, 7(86), 54566-54577. [Link]

-

Hogan, A. M., & O'Shea, D. G. (2025). Hijacking the Electron Train: Menaquinone-Binding Antimicrobial Peptides. Chemistry – A European Journal, e202500478. [Link]

-

Lobel, L., et al. (2013). Menaquinone and Iron Are Essential for Complex Colony Development in Bacillus subtilis. PLoS ONE, 8(11), e79488. [Link]

-

Nowicka, B., & Kruk, J. (2018). Menaquinones, Bacteria, and Foods: Vitamin K2 in the Diet. IntechOpen. [Link]

-

Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 2(1). [Link]

-

Bentley, R., & Meganathan, R. (1982). Biosynthesis of vitamin K (menaquinone) in bacteria. Microbiological Reviews, 46(3), 241–280. [Link]

- Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K₂) and Ubiquinone (Coenzyme Q). [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources]

-

Liu, Y., et al. (2021). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 12, 692233. [Link]

-

ResearchGate. (n.d.). Menaquinone biosynthetic pathway. Each compound in the pathway is... [Image and caption source, specific article not identified in search results][Link]

-

Ellis, J. L., et al. (2018). Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults. The American Journal of Clinical Nutrition, 107(6), 967–976. [Link]

-

de Oliveira, V. M., et al. (2015). Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism. Brazilian Journal of Microbiology, 46(4), 1169–1175. [Link]

-

Hiratsuka, T., et al. (2008). An Alternative Menaquinone Biosynthetic Pathway Operating in Microorganisms. Science, 321(5896), 1670–1673. [Link]

-

Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 180(11), 2782–2787. [Link]

-

Karl, J. P., et al. (2014). Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 963, 128–133. [Link]

-

Krivánková, L., & Dadák, V. (1980). Semimicro extraction of ubiquinone and menaquinone from bacteria. Methods in Enzymology, 67, 111–114. [Link]

-

Seth, E. C., & Taga, M. E. (2017). Quinones are growth factors for the human gut microbiota. Microbiome, 5(1), 158. [Link]

-

Das, A., et al. (1989). Structure and function of a menaquinone involved in electron transport in membranes of Clostridium thermoautotrophicum and Clostridium thermoaceticum. Journal of Bacteriology, 171(11), 5823–5829. [Link]

-

Wei, H., et al. (2019). Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium. [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources][Link]

-

Tarvainen, M., et al. (2024). Evaluation of MENAQUINONE-7 and fat-soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method. Food Chemistry, 459, 139943. [Link]

-

Kurosu, M., & Begari, Y. (2010). Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets?. Molecules, 15(1), 749–769. [Link]

-

Jensen, M. B., et al. (2021). Vitamin K (phylloquinone and menaquinones) in foods – Optimisation of extraction, clean-up and LC–ESI-MS/MS method for quantification. Food Chemistry, 345, 128795. [Link]

-

Kroger, A., et al. (1990). The specific functions of menaquinone and demethylmenaquinone in anaerobic respiration with fumarate, dimethylsulfoxide, trimethylamine N-oxide and nitrate by Escherichia coli. Archives of Microbiology, 154(1), 60–66. [Link]

-

WIPO. (2014). FERMENTATION AND IN SITU EXTRACTION OF MENAQUINONES DURING MICROBIAL CULTURE. WO/2014/131084. [Link]

-

Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources][Link]

-

Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources][Link]

-

Yan, Y., et al. (2022). The Relationship Among Intestinal Bacteria, Vitamin K and Response of Vitamin K Antagonist: A Review of Evidence and Potential Mechanism. Frontiers in Cellular and Infection Microbiology, 12, 855928. [Link]

-

Friman, M., et al. (2020). Vitamin K Analogs Influence the Growth and Virulence Potential of Enterohemorrhagic Escherichia coli. Applied and Environmental Microbiology, 86(16), e00861-20. [Link]

-

Simes, D. C., et al. (2020). Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity. Journal of Clinical Medicine, 9(1), 205. [Link]

-

CASI. (2022). Recent Review Explores Relationship Between Vitamin K and the Gut Microbiome. [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources][Link]

-

Banerjee, S., et al. (2023). Neuroprotective effect of Vitamin K2 against gut dysbiosis associated cognitive decline. Physiology & Behavior, 268, 114252. [Link]

Sources

- 1. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Menaquinone and Iron Are Essential for Complex Colony Development in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Menaquinone as a potential target of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hijacking the Electron Train: Menaquinone‐Binding Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Menaquinone-10 in Anaerobic Respiration

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Division

Executive Summary

Menaquinones (MKs), also known as vitamin K2, are essential lipid-soluble electron carriers embedded in the cytoplasmic membrane of many bacterial species. They play a central role in both aerobic and anaerobic respiration by shuttling electrons between dehydrogenase and reductase enzyme complexes.[1][2] This process is coupled to the generation of a proton motive force, which drives ATP synthesis. This guide focuses on the specific role of Menaquinone-10 (MK-10), a long-chain menaquinone, in anaerobic respiratory chains. We will explore its unique structural characteristics, its function within specific microbial electron transport systems, detailed methodologies for its study, and its potential as a target for novel antimicrobial agents.

Introduction to Anaerobic Respiration and the Quinone Pool

In the absence of oxygen, many bacteria can utilize alternative terminal electron acceptors to sustain energy production through a process called anaerobic respiration.[3][4] This metabolic strategy is crucial for survival in diverse anoxic environments, from the human gut to deep-sea sediments. The electron transport chain (ETC) in these organisms is modular, consisting of various dehydrogenases that oxidize substrates (e.g., NADH, formate) and terminal reductases that reduce acceptors like nitrate (NO₃⁻), fumarate (C₄H₂O₄²⁻), or sulfate (SO₄²⁻).[5][6]

Connecting these enzyme complexes is the quinone pool, a mobile electron carrier within the cell membrane.[1][7] Bacteria synthesize different types of quinones, primarily ubiquinones (UQ) and menaquinones (MKs). While many facultative anaerobes use UQ for aerobic respiration and MK for anaerobic respiration, most Gram-positive bacteria rely exclusively on MKs for all respiratory processes.[1][8] This exclusivity makes the menaquinone biosynthetic pathway an attractive target for developing selective antibacterial drugs, as it is absent in humans.[9][10]

Menaquinones are distinguished by the length of their isoprenoid side chain, denoted as MK-n, where 'n' is the number of isoprene units.[11] This structural variation, including in long-chain variants like MK-10, influences the physicochemical properties of the quinone and its specific roles in different respiratory chains.

Menaquinone-10 (MK-10): Structure and Distribution

Menaquinone-10 is characterized by a 2-methyl-1,4-naphthoquinone head group attached to a side chain composed of ten isoprene units. This long, lipophilic tail firmly anchors the molecule within the bacterial cytoplasmic membrane.

While not as common as MK-8 or MK-9, MK-10 is found in various bacteria, including certain species of Mycobacterium. For instance, Mycobacterium tuberculosis, the causative agent of tuberculosis, primarily utilizes MK-9(H₂), but also contains detectable levels of MK-10.[12] The presence and relative abundance of different menaquinone isoforms can be species-specific and are considered important for bacterial taxonomy.[1]

Table 1: Comparison of Common Respiratory Quinones

| Quinone Type | General Structure | Typical Redox Potential (E'₀) | Primary Role in E. coli |

| Ubiquinone-8 (UQ-8) | Benzoquinone head | ~ +100 mV | Aerobic Respiration |

| Menaquinone-8 (MK-8) | Naphthoquinone head | ~ -74 mV | Anaerobic Respiration |

| Menaquinone-10 (MK-10) | Naphthoquinone head | Similar to other MKs | Anaerobic Respiration in specific species |

Note: Redox potentials are approximate and can vary based on the membrane environment.

Core Function of MK-10 in Anaerobic Electron Transport

The fundamental role of MK-10 in anaerobic respiration is to function as a two-electron carrier.[1] The process follows a cyclical pattern of reduction and oxidation:

-

Reduction: An electron donor complex, such as NADH dehydrogenase or formate dehydrogenase, oxidizes its substrate and transfers two electrons to an MK-10 molecule in the quinone pool. This reduction also involves the uptake of two protons from the cytoplasm, converting MK-10 to its reduced form, menaquinol-10 (MKH₂-10).[13]

-

Diffusion: The reduced and mobile MKH₂-10 diffuses laterally within the cytoplasmic membrane.

-

Oxidation: MKH₂-10 interacts with a terminal reductase complex (e.g., nitrate reductase, fumarate reductase). It donates the two electrons to the reductase and releases the two protons into the periplasm. This regenerates the oxidized MK-10, which can then accept another pair of electrons.

This translocation of protons from the cytoplasm to the periplasm is the critical step that generates the proton motive force (PMF) across the membrane, which is then harnessed by ATP synthase to produce ATP.[13]

The specific electron transport chain involving MK-10 is dictated by the genetic makeup of the organism and the available electron donors and acceptors in its environment.

Mandatory Visualization: Anaerobic Respiration Pathway with MK-10

Caption: Electron and proton flow in an MK-10-dependent anaerobic respiratory chain.

Experimental Methodologies for Studying MK-10

Analyzing the function of MK-10 requires robust methods for its extraction, identification, and quantification, as well as functional assays to probe its role in the ETC.

Protocol: Extraction and Quantification of MK-10 from Bacterial Cultures

Rationale: This protocol describes a widely used solvent extraction method to isolate menaquinones from wet bacterial biomass, followed by HPLC analysis for identification and quantification. The use of a chloroform/methanol mixture effectively disrupts cell membranes and solubilizes the lipophilic menaquinones.[14]

Step-by-Step Methodology:

-

Cell Harvesting: Culture the bacterial strain of interest under appropriate anaerobic conditions. Harvest the cells in the late-logarithmic or early-stationary phase by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.

-

Extraction:

-

Resuspend the wet cell pellet in a known volume of chloroform/methanol (2:1, v/v).[14] A typical ratio is 1 mL of solvent per 100 mg of wet cell weight.

-

Agitate the suspension vigorously for 15-20 minutes at room temperature to ensure thorough extraction.

-

Expert Insight: For some Gram-positive bacteria with thick cell walls, a pre-treatment step with lysozyme can significantly increase extraction efficiency.[14]

-

-

Phase Separation:

-

Add 0.25 volumes of distilled water to the mixture and vortex briefly.

-

Centrifuge at low speed (e.g., 2,000 x g for 10 minutes) to separate the phases. The menaquinones will be in the lower chloroform phase.

-

-

Drying and Reconstitution:

-

Carefully collect the lower chloroform layer using a glass pipette.

-

Evaporate the solvent to dryness under a stream of nitrogen gas. This prevents oxidation of the menaquinones.

-

Reconstitute the dried lipid extract in a known, small volume of a suitable solvent for HPLC analysis (e.g., 2-propanol/hexane).

-

-

HPLC Analysis:

-

Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Use an isocratic mobile phase, such as methanol/ethanol (95:5, v/v), for elution.[15]

-

Detect menaquinones using a UV detector, typically at a wavelength of 248 nm or 270 nm.[16]

-

Identify MK-10 by comparing its retention time to that of a purified MK-10 standard. Quantify by integrating the peak area and comparing it to a standard curve.

-

Mandatory Visualization: Workflow for MK-10 Analysis

Caption: General experimental workflow for the extraction and analysis of MK-10.

MK-10 and the Menaquinone Pathway as a Drug Target

The absolute requirement of menaquinones for respiration in many pathogenic bacteria, coupled with their absence in human respiratory chains, makes the MK biosynthesis pathway a prime target for novel antibiotic development.[8][17] Inhibiting any of the essential enzymes (encoded by the men genes) in this pathway leads to a depletion of the menaquinone pool, collapse of the ETC, and ultimately, cell death.[18]

Key points for drug development professionals:

-

Broad Spectrum Potential: Targeting the highly conserved menaquinone pathway could yield antibiotics effective against a range of Gram-positive pathogens, including multidrug-resistant strains like MRSA and M. tuberculosis.[17]

-

Bactericidal Action: Inhibitors of menaquinone biosynthesis are often bactericidal against both actively replicating and persistent, non-replicating bacteria, as respiration is essential in both metabolic states.[19]

-

Selectivity: The enzymes in the bacterial MK pathway are distinct from those in human vitamin K metabolism, offering a high degree of selective toxicity.[10]

Research has identified inhibitors for several enzymes in the pathway, such as MenA, which is responsible for attaching the isoprenoid side chain to the naphthoquinone head group.[18] The discovery of molecules that directly bind to menaquinone itself, such as the cyclic peptide lysocin E, represents another promising therapeutic strategy.[10]

Conclusion and Future Directions

Menaquinone-10, as part of the larger menaquinone pool, is a vital component of anaerobic respiratory chains in specific bacteria. Its role as a lipophilic electron carrier is fundamental to energy generation in anoxic environments. Understanding the structure, function, and distribution of MK-10 and other menaquinone variants provides critical insights into bacterial physiology and adaptation. The methodologies outlined in this guide provide a framework for the robust investigation of these important molecules. For drug development professionals, the menaquinone biosynthetic pathway remains a largely untapped and highly promising area for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

-

Kurosu, M., & Begari, E. (2010). Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? Molecules. [Link]

-

Paudel, A., et al. (2016). Menaquinone as a potential target of antibacterial agents. Journal of Antibiotics. [Link]

-

He, Z., et al. (2021). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology. [Link]

-

Biology LibreTexts. (2022). 7.4.1: Electron Donors and Acceptors in Anaerobic Respiration. [Link]

-

Boersch, M., et al. (2018). Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism. RSC Publishing. [Link]

-

Wikipedia. (Updated). Anaerobic respiration. [Link]

-

Khan Academy. Fermentation and anaerobic respiration. [Link]

-

Biology LibreTexts. (2024). 5.9A: Electron Donors and Acceptors in Anaerobic Respiration. [Link]

-

Kurosu, M., & Begari, E. (2010). Vitamin K2 in electron transport system: are enzymes involved in vitamin K2 biosynthesis promising drug targets? PubMed. [Link]

-

ResearchGate. (Image). Quinones in bacterial electron transport systems. [Link]

-

J-Stage. (2016). Menaquinone as a potential target of antibacterial agents. [Link]

-

Payne, L. J., & Martin, N. I. (2025). Hijacking the Electron Train: Menaquinone‐Binding Antimicrobial Peptides. ChemBioChem. [Link]

-

Yuan, Y., et al. (2021). A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. BMC Microbiology. [Link]

-

Byoung-Chan, K. (2019). Anaerobic respiration. In Prokaryotic Metabolism and Physiology. [Link]

-

Begari, E., et al. (2017). Discovery of Bicyclic Inhibitors Against Menaquinone Biosynthesis. PubMed. [Link]

-

Makiko, K. M. (2013). Investigation into the biosynthesis and function of a novel sulfomenaquinone from Mycobacterium tuberculosis. eScholarship.org. [Link]

-

King, T. E. (1966). Reconstitution of the respiratory chain. Advances in Enzymology and Related Areas of Molecular Biology. [Link]

-

ResearchGate. (Image). Biosynthetic pathway for menaquinone in mycobacteria. [Link]

-

Rishipal, et al. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. Walsh Medical Media. [Link]

-

Upadhyay, A., et al. (2015). Partial Saturation of Menaquinone in Mycobacterium tuberculosis: Function and Essentiality of a Novel Reductase, MenJ. ACS Central Science. [Link]

-

Dhiman, R. K., et al. (2009). Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence. Journal of Bacteriology. [Link]

-

ResearchGate. (2015). Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium. [Link]

-

Vartak, R., et al. (2025). A splendid molecular factory: De- and reconstruction of the mammalian respiratory chain. Proceedings of the National Academy of Sciences. [Link]

-

Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus. [Link]

-

Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). ResearchGate. [Link]

-

Aggarwal, A., et al. (2017). A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells. mBio. [Link]

-

Microbe Scholar. (UCLA). Anaerobic Respiration. [Link]

-

Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and Hormones. [Link]

-

Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology. [Link]

Sources

- 1. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anaerobic respiration - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Vitamin K2 in electron transport system: are enzymes involved in vitamin K2 biosynthesis promising drug targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]

- 9. Menaquinone as a potential target of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hijacking the Electron Train: Menaquinone‐Binding Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

- 12. escholarship.org [escholarship.org]

- 13. Anaerobic Respiration – Microbe Scholar [microbescholar.mimg.ucla.edu]

- 14. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

A Senior Application Scientist's Guide to the Characterization of the Menaquinone-10 Biosynthetic Pathway

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Guide on the Elucidation and Validation of the Menaquinone-10 (MK-10) Biosynthetic Pathway

Executive Summary

Menaquinone-10 (MK-10), a vital lipid-soluble vitamin K2 variant, serves as an essential electron carrier in the respiratory chains of select microorganisms. Its unique decaprenyl (C50) side chain distinguishes it from other menaquinones and is critical for the bioenergetics of its host organism. The biosynthetic pathway responsible for its creation is absent in humans, presenting a high-value target for the development of novel antimicrobial agents. This guide provides a comprehensive, field-proven framework for the complete characterization of the MK-10 biosynthetic pathway. We move beyond simple protocols to explain the causal logic behind experimental design, ensuring a self-validating, multi-pillar approach that integrates genetic manipulation, biochemical analysis, and in vitro enzymology. This document is structured to empower researchers to confidently identify and validate the key molecular machinery responsible for MK-10 production, paving the way for targeted inhibitor screening and drug discovery.

The Biological Significance of Menaquinone-10

Menaquinones (MKs), or vitamin K2, are crucial components of bacterial electron transport chains, particularly under anaerobic conditions.[1][2] They function by shuttling electrons between membrane-bound dehydrogenase and reductase complexes, a process that generates the proton motive force required for ATP synthesis.[2][3] The length of the isoprenoid side chain, denoted by "n" in MK-n, is a species-specific characteristic that influences the molecule's position and mobility within the bacterial cell membrane. MK-10, with its 10-isoprenyl-unit tail, is a less common but biologically significant variant. The absence of the menaquinone biosynthesis pathway in humans makes its constituent enzymes attractive targets for developing selective antimicrobial therapeutics.[2][4]

The Core Biosynthetic Pathway of Menaquinone-10

The synthesis of MK-10 is a multi-stage enzymatic process that can be conceptually divided into three core phases: the synthesis of the naphthoquinone head group, the synthesis of the decaprenyl side chain, and the final condensation and methylation steps.

The pathway begins with chorismate, a key branch-point metabolite from the shikimate pathway.[5][6] A series of soluble enzymes, encoded by the men gene cluster (menF, menD, menC, menH, menE, menB), catalyze the conversion of chorismate into the stable, soluble intermediate 1,4-dihydroxy-2-naphthoate (DHNA).[5][7] Concurrently, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway generates the isoprene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6]

The defining feature of MK-10 synthesis is the creation of a 50-carbon isoprenoid chain. This is accomplished by a specific Decaprenyl Diphosphate Synthase (DPPS) , which sequentially condenses IPP units onto a growing allylic diphosphate primer to form decaprenyl diphosphate (Decaprenyl-PP).[8][9] This enzyme is the primary determinant of the final menaquinone side-chain length.[10]

The two precursors, DHNA and Decaprenyl-PP, are then joined in a crucial condensation reaction. This step is catalyzed by the membrane-bound prenyltransferase DHNA decaprenyltransferase (encoded by menA) , which attaches the lipid side chain to the naphthoquinone head group, releasing CO2 and forming demethylmenaquinone-10 (DMK-10).[1][11] In the final step, the enzyme DMK methyltransferase (encoded by ubiE or menG) utilizes S-adenosylmethionine (SAM) as a methyl donor to convert DMK-10 into the final, functional Menaquinone-10 (MK-10).[5][12]

A Multi-Pillar Framework for Pathway Characterization

A robust characterization strategy relies on the triangulation of evidence from independent, yet complementary, scientific disciplines. We advocate for a three-pillar framework: Genetic Interrogation, Biochemical Analysis, and Enzymatic Characterization. The logic is self-validating: a genetic perturbation (Pillar I) must produce a predictable biochemical consequence (Pillar II), which is ultimately explained by the loss of a specific enzymatic function (Pillar III).

Pillar I: Genetic Interrogation and Validation

The foundational step is to unequivocally link specific genes to the MK-10 pathway through targeted manipulation.

Bioinformatic Identification of Candidate Genes

The process begins with identifying putative orthologs of the known menaquinone biosynthesis genes (menA-H, ubiE) and, most critically, the decaprenyl diphosphate synthase (DPPS) in the organism of interest. DPPS enzymes are often heterodimeric and can be identified by searching for homologs of known synthases, such as human hDPS1/hDLP1 or fungal Dps1/Dlp1.[10]

Protocol: Targeted Gene Deletion

This protocol creates a null mutant to assess the gene's essentiality for MK-10 synthesis.

-

Causality: Deleting a gene hypothesized to be in the pathway should either be lethal or result in the complete loss of MK-10, potentially with the accumulation of the substrate immediately preceding the enzymatic step.

-

Methodology:

-

Construct Design: Design a deletion cassette consisting of an antibiotic resistance marker flanked by 500-1000 bp regions of homology upstream and downstream of the target gene's coding sequence.

-

Transformation: Introduce the linear deletion cassette into the target organism using an appropriate method (e.g., electroporation for bacteria).

-

Selection & Verification: Select for transformants on media containing the appropriate antibiotic. Verify the correct double-crossover homologous recombination event by PCR using primers flanking the integration site and internal to the deleted gene. A successful deletion will yield a PCR product with the outside primers but not the internal primers.

-

Protocol: Functional Complementation

This is a critical validation step to ensure the observed phenotype is due to the gene deletion and not off-target effects.

-

Causality: Reintroducing a functional copy of the deleted gene should restore the wild-type phenotype (i.e., MK-10 production).

-

Methodology:

-

Vector Construction: Clone the full-length wild-type gene, including its native promoter, into a suitable complementation plasmid (e.g., a low-copy-number integrating or replicating plasmid).

-

Transformation: Introduce the complementation plasmid into the verified deletion mutant strain.

-

Phenotypic Analysis: Culture the complemented strain under the same conditions as the wild-type and mutant strains. The restoration of MK-10 synthesis, confirmed by biochemical analysis (Pillar II), validates the gene's function.[1][13]

-

Pillar II: Biochemical Analysis of Menaquinones

This pillar focuses on the direct detection and quantification of MK-10 and its precursors from cellular extracts.

Protocol: Menaquinone Extraction

-

Causality: Menaquinones are highly lipophilic and embedded within the cell membrane. The chosen solvent system must efficiently disrupt the membrane and solubilize these lipids for analysis.[12]

-

Methodology:

-

Cell Harvest: Grow wild-type, mutant, and complemented strains to the desired growth phase (typically late-logarithmic). Harvest cells by centrifugation.

-

Solvent Extraction: Resuspend the cell pellet. Perform a two-step extraction, first with a polar solvent like methanol to dehydrate and disrupt cells, followed by a non-polar solvent like n-hexane or an isopropylether/methanol mixture to partition the lipids.[12][14] A common ratio is a 3:1 (vol/vol) methanol:isopropylether mixture.[12]

-

Phase Separation: Vortex vigorously and centrifuge to separate the phases. The lower aqueous phase contains polar metabolites, while the upper organic phase contains the lipids, including menaquinones.

-

Drying and Reconstitution: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol or mobile phase).

-

Protocol: RP-HPLC Analysis

-

Causality: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The long decaprenyl chain of MK-10 makes it highly hydrophobic, resulting in a long retention time on a C18 column, allowing for excellent separation from other, shorter-chain menaquinones and precursors.[16]

-

Methodology:

-

Chromatographic System: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of methanol/isopropylether (3:1, vol/vol) or a similar non-polar mixture is effective.[12]

-

Detection: Detect quinones using a UV detector, typically at 245-248 nm.[12][16] For increased sensitivity and specificity, fluorescence detection can be used following post-column chemical reduction with a zinc catalyst.[15]

-

Quantification: Run an authentic MK-10 standard to determine its retention time and generate a standard curve for quantification.

-

Confirmation: For unequivocal identification, collect the corresponding HPLC peak and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]

-

Data Presentation: Expected Biochemical Profiles

| Strain | Key Gene | Expected MK-10 Level | Expected Precursor Accumulation |

| Wild-Type | All present | 100% | None |

| ΔmenA | Prenyltransferase | Not Detected | DHNA |

| Δdpps | Decaprenyl Synthase | Not Detected | DHNA (no side chain made) |

| ΔubiE | Methyltransferase | Not Detected | DMK-10 |

| ΔmenA + p(menA) | Complemented | Restored to ~WT | None |

Pillar III: In Vitro Enzymatic Characterization

This final pillar provides direct proof of function by isolating the enzyme and measuring its activity in a controlled, cell-free system.

Protocol: Membrane-Bound Prenyltransferase (MenA) Assay

-

Causality: MenA is an integral membrane protein. Therefore, its activity must be assayed in a preparation that maintains its structural integrity, such as isolated cell membranes. The assay measures the transfer of a prenyl group to the DHNA substrate.[11]

-

Methodology:

-

Membrane Preparation: Grow the strain of interest (e.g., an E. coli strain overexpressing the target MenA). Lyse the cells via sonication or French press. Perform ultracentrifugation to pellet the cell membranes. Wash and resuspend the membrane fraction in a suitable buffer.

-

Reaction Mixture: In a microfuge tube, combine the membrane preparation (containing MenA), DHNA, a divalent cation (e.g., 5 mM MgCl2), and a detergent (e.g., 0.1% CHAPS) to aid substrate accessibility.[11]

-

Substrate Addition: Initiate the reaction by adding the prenyl donor, ideally decaprenyl diphosphate. If unavailable, a radiolabeled shorter-chain analogue like [3H]-farnesyl diphosphate can be used as a proxy to measure general prenyltransferase activity.[11]

-

Incubation & Quenching: Incubate at the optimal temperature (e.g., 37°C). Stop the reaction by adding acid (e.g., HCl) and extracting the lipids with an organic solvent like ethyl acetate.

-

Product Detection: Analyze the organic extract by thin-layer chromatography (TLC) or HPLC and quantify the radiolabeled product via scintillation counting.

-

Protocol: Methyltransferase (UbiE/MenG) Assay

-

Causality: This assay measures the transfer of a methyl group from the donor SAM to the substrate DMK-10. Using a radiolabeled methyl donor provides a highly sensitive method for quantifying enzyme activity.[5]

-

Methodology:

-

Enzyme Preparation: UbiE/MenG is typically a soluble enzyme. Overexpress and purify the recombinant protein using standard techniques (e.g., Ni-NTA affinity chromatography for a His-tagged protein).

-

Reaction Mixture: Combine the purified enzyme, the substrate (DMK-10), and a buffer.

-

Initiation: Start the reaction by adding the methyl donor, S-[methyl-14C]-adenosyl-L-methionine.

-

Incubation & Quenching: Incubate at the optimal temperature. Stop the reaction and extract the lipid-soluble product (MK-10) as described for the MenA assay.

-

Detection: Quantify the incorporation of the 14C label into the product via scintillation counting.

-

Data Presentation: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| M. tuberculosis MenA | DHNA | 15.2 ± 2.1 | 0.03 ± 0.002 | [11] |

| M. tuberculosis MenA | Farnesyl-PP | 1.8 ± 0.3 | 0.03 ± 0.002 | [11] |

| E. coli MenD | α-ketoglutarate | ~50 | N/A | [7] |

(Note: Data is representative and will vary by organism and specific assay conditions.)

Conclusion and Future Directions

By systematically applying this integrated three-pillar framework, researchers can achieve a comprehensive and rigorously validated characterization of the menaquinone-10 biosynthetic pathway. The successful identification and functional confirmation of each enzyme—from the initial commitment of chorismate to the final methylation of the naphthoquinone ring—provides an unambiguous blueprint of the pathway. This detailed molecular understanding is the essential prerequisite for developing high-throughput screens to identify potent and selective inhibitors, representing a promising avenue for the discovery of next-generation antibiotics.

References

-

Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 3(2). Available at: [Link]

-

Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 180(10), 2782–2787. Available at: [Link]

-

Kong, M. K., & Lee, P. C. (2011). Metabolic engineering of menaquinone-8 pathway of Escherichia coli as a microbial platform for vitamin K production. Biotechnology and Bioengineering, 108(8), 1997-2002. Available at: [Link]

-

Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. ResearchGate. Available at: [Link]

-

Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). ASMscience. Available at: [Link]

-

Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. PMC - NIH. Available at: [Link]

-

Dhiman, R. K., et al. (2009). Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence. Molecular Microbiology, 72(1), 85-97. Available at: [Link]

-

Hiratsuka, T., et al. (2008). An alternative menaquinone biosynthetic pathway operating in microorganisms. Science, 321(5896), 1670-1673. Available at: [Link]

-

Ranjan, A. (2015). The menaquinone biosynthesis pathway. ResearchGate. Available at: [Link]

-

Broens, S. J., et al. (2021). Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri. Metabolites, 11(7), 445. Available at: [Link]

-

Zhang, Y., et al. (2023). The biosynthesis pathways of menaquinone in isoforms from Bacillus subtilis. ResearchGate. Available at: [Link]

-

Piironen, V., et al. (2000). Determination of Phylloquinone and Menaquinones in Foods by HPLC. Semantic Scholar. Available at: [Link]

-

Davidson, R. T., et al. (2008). Measurement of Menadione in Urine by HPLC. PMC - PubMed Central. Available at: [Link]

-

Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and Hormones, 61, 173-218. Available at: [Link]

-

Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). Huskie Commons. Available at: [Link]

-

Li, Z. X., et al. (2022). Functional characterization of two different decaprenyl diphosphate synthases in the vetch aphid Megoura viciae. Insect Biochemistry and Molecular Biology, 144, 103759. Available at: [Link]

-

Saiki, R., et al. (2005). Characterization of solanesyl and decaprenyl diphosphate synthases in mice and humans. FEBS Journal, 272(21), 5606-5622. Available at: [Link]

-

Boersch, M., et al. (2018). Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism. MedChemComm, 9(3), 423-434. Available at: [Link]

-

Cui, S., et al. (2021). Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. Frontiers in Bioengineering and Biotechnology, 9, 706533. Available at: [Link]

-

Guo, C., et al. (2020). Biosynthesis of menaquinone (vitamin K2) in Escherichia coli. SHCHC, (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate. ResearchGate. Available at: [Link]

-

Sahu, S., & Kumar, B. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. Walsh Medical Media. Available at: [Link]

-

Røsjø, C., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Journal of Clinical Pathology, 69(3), 245-251. Available at: [Link]

-

Szterk, A., & Zmysłowski, A. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056. Available at: [Link]

-

Zahiri, H. S., et al. (2015). The tandem condensation reactions by decaprenyl diphosphate synthase... ResearchGate. Available at: [Link]

-

Song, X., & Li, Z. X. (2025). Decaprenyl diphosphate synthases in Monolepta hieroglyphica: DPPS-mediated CoQ biosynthesis impacts juvenile hormone and gut microbiota. ResearchGate. Available at: [Link]

-

Li, Z. H., et al. (2022). The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection. mBio, 13(5), e0197722. Available at: [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An alternative menaquinone biosynthetic pathway operating in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q)." by R. Meganathan and Ohsuk Kwon [huskiecommons.lib.niu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Functional characterization of two different decaprenyl diphosphate synthases in the vetch aphid Megoura viciae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]

- 15. Measurement of Menadione in Urine by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. bevital.no [bevital.no]

A Technical Guide to the Identification of Menaquinone-10 Synthesizing Bacteria

Abstract

Menaquinone-10 (MK-10), a vital isoprenolog of vitamin K2, serves as a critical electron carrier in the respiratory chains of select bacterial taxa. Its unique decaprenyl side chain imparts specific biophysical properties that influence its function within the cell membrane. The identification of bacteria capable of synthesizing MK-10 is of significant interest for drug development, microbiome research, and industrial biotechnology. This guide provides a comprehensive, technically-grounded framework for researchers to identify MK-10 producing bacteria using a dual approach: predictive genomic analysis and definitive chemotaxonomic verification. We detail the underlying biosynthetic pathways, provide step-by-step experimental and computational protocols, and explain the scientific rationale behind each methodological choice, ensuring a robust and validated workflow.

Introduction: The Significance of Menaquinone-10

Menaquinones (MKs), commonly known as vitamin K2, are a class of lipid-soluble molecules essential for cellular respiration in many bacterial species.[1][2] They consist of a 2-methyl-1,4-naphthoquinone ring and a polyisoprenyl side chain of varying length.[3] The length of this side chain, denoted as MK-n where 'n' is the number of isoprene units, is a key characteristic that varies between bacterial species. Menaquinone-10 (MK-10) possesses a side chain composed of ten isoprene units.[4]

The identification of bacteria that synthesize MK-10 is driven by several key applications:

-

Antimicrobial Drug Discovery: The menaquinone biosynthesis pathway is essential for many pathogenic bacteria but is absent in humans, making its enzymes attractive targets for novel antibiotics.[5][6]

-

Human Microbiome Studies: Gut bacteria are a primary source of vitamin K for humans, and understanding which species produce specific long-chain menaquinones like MK-10 can elucidate their role in host health and disease.[7]

-

Industrial Biotechnology: Bacteria that naturally produce high levels of specific menaquinones can be harnessed for the commercial production of vitamin K2 supplements.[1]

This guide offers a multi-faceted strategy, combining predictive genomics with analytical chemistry, to confidently identify and characterize MK-10 synthesizing bacteria.

The Menaquinone Biosynthesis Pathway

The bacterial synthesis of all menaquinones proceeds through a conserved pathway, starting from the shikimate pathway intermediate, chorismate.[5][8] The key distinction between different MK forms arises in the penultimate step, where a polyprenyl diphosphate synthase determines the length of the isoprene side chain attached to the naphthoquinone head group.

The core pathway involves a series of enzymes encoded by the men genes (MenA-MenI):

-

Chorismate Conversion: Chorismate is converted to o-succinylbenzoate (OSB) through a series of reactions catalyzed by MenF, MenD, MenH, and MenC.[5]

-

Naphthoquinone Ring Formation: OSB is then activated by MenE and cyclized by MenB to form 1,4-dihydroxy-2-naphthoate (DHNA).[3][6]

-

Prenylation (The Critical Step for MK-10): The enzyme DHNA-polyprenyltransferase, encoded by menA, catalyzes the attachment of a polyprenyl side chain to DHNA, forming demethylmenaquinone (DMK).[9] The specific length of this chain (e.g., a 50-carbon chain for DMK-10) is determined by the polyprenyl diphosphate substrate available, which is synthesized by a specific polyprenyl diphosphate synthase. For MK-10, this is decaprenyl diphosphate synthase .

-

Methylation: Finally, the enzyme demethylmenaquinone methyltransferase, encoded by menG (or ubiE in some organisms), adds a methyl group to DMK to yield the final menaquinone product (MK).[2][9]

A Dual-Pronged Identification Strategy

A robust methodology for identifying MK-10 producers relies on both predictive analysis of the organism's genetic potential and direct chemical confirmation of the molecule's presence.

Part A: Predictive Genomic Analysis

The presence of the men gene cluster in a bacterial genome is a strong indicator of menaquinone synthesis. By identifying the specific gene responsible for producing the 10-unit isoprenoid side chain, we can predict the synthesis of MK-10.

-

Data Acquisition: Obtain the whole-genome sequence of the target bacterium. This can be done through de novo sequencing or by downloading existing genomes from public databases like NCBI.

-

Genome Annotation: Annotate the genome to identify open reading frames (ORFs) and predict their functions. Tools such as Prokka, RAST, or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) are suitable.

-

Identify Core men Genes: Use BLASTp or HMMER searches against the annotated proteome to find homologs of the core Men pathway enzymes (MenA through MenG). The presence of a complete or near-complete set of these genes confirms the genetic capacity for menaquinone synthesis.

-

Identify the Polyprenyl Diphosphate Synthase: This is the crucial step. Search the annotated genome for an enzyme annotated as "decaprenyl diphosphate synthase" or a related term. These enzymes belong to the family of trans-isoprenyl diphosphate synthases. Cross-reference candidate genes with databases like KEGG or InterPro to confirm their function and predicted product length. The presence of this specific synthase is the key predictor for MK-10.

Part B: Chemotaxonomic Verification

While genomics provides a strong prediction, direct chemical analysis is the gold standard for confirmation. This involves extracting lipids from the bacterial biomass and analyzing the quinone content using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

Bacterial Cultivation: Grow the bacterium in a suitable liquid medium to late-log or early-stationary phase to ensure sufficient biomass and quinone production. Harvest the cells by centrifugation and wash with a saline buffer.

-

Quinone Extraction:

-

Rationale: Menaquinones are hydrophobic and must be extracted from the cell membrane using organic solvents. The classic Bligh-Dyer method using a chloroform:methanol:water mixture is highly effective.

-

Suspend the cell pellet in a phosphate buffer.

-

Add methanol, followed by chloroform, and vortex thoroughly to create a single-phase mixture that disrupts cells and solubilizes lipids.

-

Add additional chloroform and water to induce phase separation. The lower chloroform phase will contain the lipids, including menaquinones.

-

Collect the chloroform layer and evaporate the solvent under a stream of nitrogen.

-

-

HPLC Analysis:

-

Rationale: Reverse-phase HPLC separates molecules based on hydrophobicity. Since menaquinones differ only in the length of their lipophilic side chain, longer-chain MKs will have longer retention times.

-

Re-dissolve the dried lipid extract in a suitable solvent (e.g., ethanol or 2-propanol).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the quinones using an isocratic or gradient mobile phase, typically a mixture of methanol, ethanol, or 2-propanol with a non-polar solvent like hexane.

-

Monitor the eluent using a UV or Diode Array Detector (DAD) at ~248 nm, the absorbance maximum for the naphthoquinone ring.

-

Compare the retention time of the peaks in the sample to that of an authentic MK-10 standard to tentatively identify its presence.

-

| Parameter | Typical Value / Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separating hydrophobic molecules like menaquinones. |

| Mobile Phase | Methanol:Isopropanol (e.g., 85:15 v/v) | Effective for eluting a range of menaquinone isoprenologs. |

| Flow Rate | 1.0 mL/min | Provides good peak resolution and reasonable run times. |

| Detection Wavelength | 248 nm | Corresponds to a primary absorbance maximum of the naphthoquinone nucleus. |

| Standard | Authentic Menaquinone-10 | Required for definitive retention time comparison. |

-

Mass Spectrometry (MS) Confirmation:

-

Rationale: MS provides an exact molecular weight, offering unambiguous confirmation of the compound's identity.

-

Couple the HPLC system to a mass spectrometer (LC-MS).

-

Analyze the peak corresponding to the MK-10 retention time.

-

The expected mass for MK-10 (C₆₁H₈₈O₂) will confirm its identity. Atmospheric Pressure Chemical Ionization (APCI) is a common and effective ionization source for menaquinones.

-

Known Bacterial Producers of Menaquinone-10

Chemotaxonomic studies have revealed that MK-10 is predominantly found in certain members of the phylum Actinomycetota (formerly Actinobacteria). A study of various actinomycetes and coryneform bacteria found that menaquinones were the only isoprenoid quinones present.[7] While many species produce MK-8 or MK-9, some are known to synthesize MK-10.[10]

| Genus / Group | Notes on Menaquinone Profile | References |

| Nocardiopsis | A strain of Nocardiopsis was found to possess complex mixtures of menaquinones with ten isoprene units, with dihydrogenated components being primary. | [10] |

| Bacteroides | Bacteroides melaninogenicus was shown to produce a mixture of menaquinone-9 and menaquinone-10 when grown with specific precursors. | [11] |

| Corynebacterium | This genus is known to produce menaquinones, although MK-8 and MK-9 are more commonly reported. The presence of MK-10 may be species-specific. | [7][12][13] |

| Micrococcus | Micrococcus luteus is a well-known actinobacterium, and members of this genus are characterized by their menaquinone profiles.[14][15][16][17] | [7] |

| Rhodococcus | This genus, closely related to Nocardia and Mycobacterium, contains species with diverse metabolic capabilities, and their menaquinone profiles are used in classification.[10][18] | [10] |

| Streptomyces | This large and diverse genus typically contains complex mixtures of partially saturated menaquinones, most commonly MK-9.[10][19][20] However, given the diversity, MK-10 producing strains may exist. | [10][19] |

Conclusion and Future Perspectives

The identification of MK-10 synthesizing bacteria is a critical task that bridges fundamental microbiology with applied science. The dual-pronged approach outlined in this guide, leveraging the predictive power of genomics and the definitive confirmation of analytical chemistry, provides a reliable framework for researchers. As genomic sequencing becomes more accessible and analytical techniques more sensitive, the discovery of novel MK-10 producers will accelerate. This will not only expand our understanding of bacterial physiology and evolution but also provide new candidates for the development of next-generation antibiotics and for the biotechnological production of this important long-chain vitamin K2.

References

-

Collins, M. D., Pirouz, T., Goodfellow, M., & Minnikin, D. E. (1977). Distribution of Menaquinones in Actinomycetes and Corynebacteria. Journal of General Microbiology, 100(2), 221-230. Available at: [Link]

-

Bentley, R., & Campbell, I. M. (1974). Biosynthesis of bacterial menaquinones (vitamins K2). Biochemistry, 13(18), 3878-3885. Available at: [Link]

-

Bentley, R., & Meganathan, R. (1982). Biosynthesis of vitamin K (menaquinone) in bacteria. Microbiological reviews, 46(3), 241. Available at: [Link]

-

Kroppenstedt, R. M. (1985). Menaquinone composition in the classification and identification of aerobic actinomycetes. Systematic and Applied Microbiology, 6(2), 188-195. Available at: [Link]

-

Park, J. H., et al. (2022). Production of Vitamin K by Wild-Type and Engineered Microorganisms. Microorganisms, 10(3), 534. Available at: [Link]

-

Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 2(2). Available at: [Link]

-

Sharma, P., et al. (2023). Respiratory Quinone Switches from Menaquinone to Polyketide Quinone during the Development Cycle in Streptomyces sp. Strain MNU77. Microbiology Spectrum, 11(1), e02597-22. Available at: [Link]

-

Meganathan, R., & Kwon, O. (2009). Menaquinone (Vitamin K2) Biosynthesis in Bacteria. In Vitamins and Hormones (Vol. 80, pp. 1-26). Academic Press. Available at: [Link]

-

Goodfellow, M., et al. (1987). Menaquinone Composition in the Classification of Streptomyces and Other Sporoactinomycetes. Journal of General Microbiology, 133(11), 3135-3146. Available at: [Link]

-

Oldfield, E., & Lin, F. Y. (2018). Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism. MedChemComm, 9(2), 215-228. Available at: [Link]

-

Andersen, C., et al. (2021). Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactobacillus buchneri. Metabolites, 11(7), 441. Available at: [Link]

-

Robins, D. J., Yee, R. B., & Bentley, R. (1973). Biosynthetic Precursors of Vitamin K as Growth Promoters for Bacteroides melaninogenicus. Journal of Bacteriology, 116(2), 965-971. Available at: [Link]

-

Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 180(11), 2782-2787. Available at: [Link]

-

Dhiman, R. K., et al. (2009). Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence. Journal of Bacteriology, 191(16), 5067-5077. Available at: [Link]

-

Wikipedia. (n.d.). Micrococcus luteus. Retrieved from [Link]

-

EBSCO. (n.d.). Micrococcus luteus | Research Starters. Retrieved from [Link]

-

Germ AI. (n.d.). Micrococcus luteus. Retrieved from [Link]

-

Meganathan, R. (2012). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus. Available at: [Link]

-

Wikipedia. (n.d.). Rhodococcus. Retrieved from [Link]

-

Bernard, K. (2015). The Genus Corynebacterium and Other Medically Relevant Coryneform-Like Bacteria. Journal of Clinical Microbiology, 53(10), 3156-3167. Available at: [Link]

-

Wikipedia. (n.d.). Corynebacterium. Retrieved from [Link]

-

Wikipedia. (n.d.). Streptomyces. Retrieved from [Link]

-

Wickham Micro. (2018). Fact Sheet: Micrococcus luteus. Retrieved from [Link]

-

Sripreechasak, P., et al. (2017). Streptomyces palmae sp. nov., isolated from oil palm (Elaeis guineensis) rhizosphere soil. International Journal of Systematic and Evolutionary Microbiology, 67(8), 2891-2897. Available at: [Link]

-

Chater, K. F. (2006). Streptomyces inside-out: a new perspective on the bacteria that provide us with antibiotics. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1469), 761-768. Available at: [Link]

-

BacDive. (n.d.). Micrococcus luteus. Retrieved from [Link]

-

PubChem. (n.d.). Menaquinone 10. Retrieved from [Link]

-

Wikipedia. (n.d.). Vitamin K2. Retrieved from [Link]

-

American Society for Microbiology. (2024). 10 Years of Rhodococcus: Clinical Trends and Susceptibility Profiles. YouTube. Available at: [Link]

-

Kjellerup, B. V., et al. (2023). Complete Genome Sequence and Benzophenone-3 Mineralisation Potential of Rhodococcus sp. USK10, A Bacterium Isolated from Riverbank Sediment. Microorganisms, 11(10), 2419. Available at: [Link]

-

Kedlaya, I., et al. (2010). Rhodococcus Equi: A Pathogen in Immunocompetent Patients. Journal of Clinical and Diagnostic Research, 4, 3542-3545. Available at: [Link]

Sources

- 1. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menaquinone 10 | C61H88O2 | CID 9988135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]

- 6. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Menaquinone composition in the classification and identification of aerobic actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthetic Precursors of Vitamin K as Growth Promoters for Bacteroides melaninogenicus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Genus Corynebacterium and Other Medically Relevant Coryneform-Like Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corynebacterium - Wikipedia [en.wikipedia.org]

- 14. Micrococcus luteus - Wikipedia [en.wikipedia.org]

- 15. Micrococcus luteus | Research Starters | EBSCO Research [ebsco.com]

- 16. Germ AI | Micrococcus luteus [germai.app]

- 17. Micrococcus luteus Fact Sheet - Wickham Micro [wickhammicro.co.uk]

- 18. Rhodococcus - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Streptomyces - Wikipedia [en.wikipedia.org]

The Pivotal Role of Long-Chain Menaquinones in Bacterial Physiology: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain menaquinones (MKs), a subclass of vitamin K2, are indispensable lipid-soluble electron carriers embedded in the cytoplasmic membrane of most bacterial species. They are central to cellular respiration, facilitating electron transfer between dehydrogenases and terminal reductases in both aerobic and anaerobic environments. This critical function in energy metabolism establishes the menaquinone biosynthetic pathway as a prime target for the development of novel antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the core physiological functions of long-chain menaquinones in bacteria, detailed experimental methodologies for their study, and key quantitative data to inform further research and therapeutic development.

Introduction: The Significance of Long-Chain Menaquinones in Bacterial Bioenergetics